molecular formula C13H22Cl2N2 B13512585 1-[(3-Methylphenyl)methyl]piperidin-4-amine dihydrochloride

1-[(3-Methylphenyl)methyl]piperidin-4-amine dihydrochloride

Cat. No.: B13512585
M. Wt: 277.23 g/mol
InChI Key: QPZFTBUAUUPTBD-UHFFFAOYSA-N
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Description

1-[(3-Methylphenyl)methyl]piperidin-4-amine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, which is widely used in organic synthesis and pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Methylphenyl)methyl]piperidin-4-amine dihydrochloride typically involves the reaction of 3-methylbenzyl chloride with piperidin-4-amine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or ethanol under reflux conditions. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Methylphenyl)methyl]piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-[(3-Methylphenyl)methyl]piperidin-4-amine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the synthesis of various industrial chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1-[(3-Methylphenyl)methyl]piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[(3-Methylphenyl)methyl]piperidin-4-amine dihydrochloride can be compared with other similar compounds, such as:

    1-[(3-Methoxyphenyl)methyl]piperidin-4-amine dihydrochloride: Similar structure but with a methoxy group instead of a methyl group.

    1-(3,4-Dimethoxyphenyl)piperidin-4-amine: Contains additional methoxy groups on the phenyl ring.

    1-(4-Fluorobenzyl)piperidin-4-amine: Substituted with a fluorine atom on the benzyl group.

These compounds share similar chemical properties and reactivity but differ in their specific biological activities and applications. The presence of different substituents on the phenyl ring can significantly influence the compound’s pharmacological profile and potency.

Biological Activity

1-[(3-Methylphenyl)methyl]piperidin-4-amine dihydrochloride, a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly antimicrobial and antiviral properties. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H22Cl2N2
  • Molecular Weight : 277.23 g/mol
  • IUPAC Name : 1-[(3-methylphenyl)methyl]piperidin-4-amine; dihydrochloride
  • Structural Features : Contains a piperidine ring substituted with a 3-methylphenyl group and an amine functional group.

The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes. These interactions can lead to:

  • Enzyme Inhibition : The compound may inhibit certain enzymes, altering metabolic pathways.
  • Receptor Modulation : It can bind to various receptors, affecting signaling pathways that regulate physiological responses.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its efficacy against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.25 μg/mL
Escherichia coli0.30 μg/mL
Candida albicans0.15 μg/mL

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Antiviral Activity

The compound has also been investigated for its antiviral properties. Preliminary studies indicate that it may inhibit viral replication by interfering with viral enzymes or host cell receptors, although specific mechanisms remain to be fully elucidated .

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial activity of various piperidine derivatives, including this compound. The compound displayed notable activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to established antibiotics .
  • Neurotransmitter Interaction : Another line of research focused on the compound's interaction with neurotransmitter systems. It was found to modulate dopamine receptor activity, indicating potential applications in treating neuropsychiatric disorders .

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of the piperidine ring and the methylphenyl group. Its applications extend beyond medicinal chemistry to include:

  • Organic Synthesis : As a building block for more complex molecules.
  • Pharmaceutical Development : Investigated as a precursor for new therapeutic agents targeting various diseases.

Properties

Molecular Formula

C13H22Cl2N2

Molecular Weight

277.23 g/mol

IUPAC Name

1-[(3-methylphenyl)methyl]piperidin-4-amine;dihydrochloride

InChI

InChI=1S/C13H20N2.2ClH/c1-11-3-2-4-12(9-11)10-15-7-5-13(14)6-8-15;;/h2-4,9,13H,5-8,10,14H2,1H3;2*1H

InChI Key

QPZFTBUAUUPTBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2CCC(CC2)N.Cl.Cl

Origin of Product

United States

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